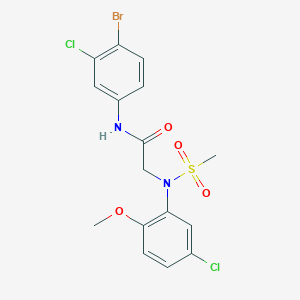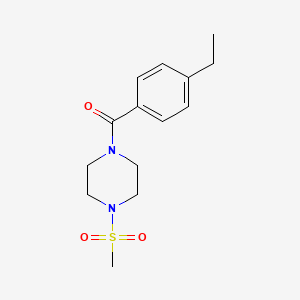![molecular formula C17H17IN2O3 B4709356 2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4709356.png)
2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Descripción general
Descripción
2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as IB-MECA and has been found to exhibit various biological activities that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of IB-MECA involves the activation of adenosine A3 receptors, which can lead to various downstream signaling pathways. Activation of adenosine A3 receptors can lead to the inhibition of adenylate cyclase, which can decrease the levels of cyclic AMP (cAMP) in cells. This can lead to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can regulate cell proliferation and survival.
Biochemical and Physiological Effects:
IB-MECA has been found to exhibit various biochemical and physiological effects. Studies have shown that IB-MECA can inhibit the growth of cancer cells by inducing apoptosis and decreasing cell proliferation. IB-MECA has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IB-MECA has been found to exhibit cardioprotective effects by reducing ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IB-MECA in lab experiments is its specificity for adenosine A3 receptors. This can allow for more targeted investigations into the role of adenosine A3 receptors in various physiological processes. However, one limitation of using IB-MECA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the investigation of IB-MECA. One potential area of research is the development of new drugs that target adenosine A3 receptors for the treatment of various diseases such as cancer and inflammation. Another area of research is the investigation of the role of adenosine A3 receptors in various physiological processes, which can lead to a better understanding of the underlying mechanisms of these processes. Additionally, further studies are needed to investigate the potential off-target effects of IB-MECA and to develop more specific compounds for the activation of adenosine A3 receptors.
In conclusion, IB-MECA is a promising chemical compound that has potential applications in the development of new drugs and the investigation of various physiological processes. Its specificity for adenosine A3 receptors makes it a valuable tool for targeted investigations, and its various biological effects make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
IB-MECA has been extensively studied for its potential use as an adenosine A3 receptor agonist. Adenosine A3 receptors are G protein-coupled receptors that are found in various tissues and play a role in regulating various physiological processes such as inflammation, cardiac function, and cancer cell proliferation. IB-MECA has been found to activate adenosine A3 receptors, which can lead to a range of biological effects.
Propiedades
IUPAC Name |
2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3/c1-23-11-10-19-17(22)14-4-2-3-5-15(14)20-16(21)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOLSPTOCNBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4709278.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709298.png)
![N-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4709305.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-propoxyphenyl)acetamide](/img/structure/B4709316.png)
![3-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4709317.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4709318.png)



![2-(3-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4709344.png)



